molecular formula C15H20N2O3 B5853011 3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide

3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide

Cat. No.: B5853011
M. Wt: 276.33 g/mol
InChI Key: LTCJYVAYAQBFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide is an organic compound with a complex structure that includes a cyclopentyl group, a nitrophenyl group, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide typically involves the following steps:

    Formation of the cyclopentyl group: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the nitrophenyl group: This step often involves nitration reactions where a phenyl group is treated with nitric acid and sulfuric acid to introduce the nitro group.

    Formation of the propanamide group: This can be done through amide bond formation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the amide group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or phenyl derivatives.

Scientific Research Applications

3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopentyl-N-(2-methyl-4-nitrophenyl)propanamide: Similar structure but with the nitro group in a different position.

    3-cyclopentyl-N-(2-methyl-5-aminophenyl)propanamide: Similar structure but with an amine group instead of a nitro group.

    3-cyclopentyl-N-(2-methyl-5-nitrophenyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of a cyclopentyl group, a nitrophenyl group, and a propanamide group provides distinct properties that differentiate it from similar compounds.

Properties

IUPAC Name

3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-11-6-8-13(17(19)20)10-14(11)16-15(18)9-7-12-4-2-3-5-12/h6,8,10,12H,2-5,7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCJYVAYAQBFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.